molecular formula C12H13ClN2O2 B8436975 1-(4-chlorobutyl)-6-nitro-1H-indole

1-(4-chlorobutyl)-6-nitro-1H-indole

Cat. No.: B8436975
M. Wt: 252.69 g/mol
InChI Key: VUUWFLPLTOHOTF-UHFFFAOYSA-N
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Description

1-(4-Chlorobutyl)-6-nitro-1H-indole is a specialized indole derivative of significant interest in synthetic and medicinal chemistry research. This compound features a nitro-functionalized indole core, a structure widely recognized as a privileged scaffold in drug discovery due to its prevalence in numerous biologically active molecules and pharmaceuticals . The molecular structure incorporates two key modifiable sites: the 6-nitro group on the benzoid ring and the 4-chlorobutyl chain attached to the nitrogen atom. These functional groups make it a versatile building block (synthon) for constructing more complex molecules, particularly through nucleophilic substitution reactions at the chloro group and reduction of the nitro group to an amine. Indole derivatives are extensively investigated for their diverse therapeutic potential, including as antidiabetic, anti-inflammatory, anticancer, antimicrobial, and antioxidant agents . Specifically, the 6-nitro-1H-indole moiety is a known biochemical reagent used as an organic compound in life science-related research . Furthermore, closely related compounds with a 4-chlorobutyl side chain, such as 3-(4-chlorobutyl)-5-cyano-1H-indole, have been documented as key synthetic intermediates in the preparation of commercially significant drugs like the antidepressant vilazodone hydrochloride . This highlights the critical role that this compound can play in the synthesis and discovery of novel bioactive molecules. Intended Use & Handling: This product is provided 'For Research Use Only' (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Properties

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

1-(4-chlorobutyl)-6-nitroindole

InChI

InChI=1S/C12H13ClN2O2/c13-6-1-2-7-14-8-5-10-3-4-11(15(16)17)9-12(10)14/h3-5,8-9H,1-2,6-7H2

InChI Key

VUUWFLPLTOHOTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCCCCl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

The following table summarizes key structural and synthetic differences between 1-(4-chlorobutyl)-6-nitro-1H-indole and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Functional Groups Synthesis Conditions
This compound C₁₂H₁₃ClN₂O₂ 276.70 1 (N), 6 Chlorobutyl, nitro 55–60°C, 12 h, ethyl acetate/MeOH purification
3-(4-Chlorobutyl)-1H-indole-5-carbonitrile (Vilazodone intermediate) C₁₃H₁₃ClN₂ 232.72 3 (C), 5 Chlorobutyl, cyano Not specified; likely involves alkylation at C3
1-(4-Methoxybenzyl)-6-nitro-1H-indole C₁₆H₁₄N₂O₃ 282.30 1 (N), 6 Methoxybenzyl, nitro NaH, acetonitrile, RT, overnight
3-(Azepan-1-ium-1-ylmethyl)-6-nitro-1H-indole chloride C₁₄H₁₇ClN₃O₂ 306.76 3 (C), 6 Azepane, nitro Not reported
Key Observations:

Substituent Position: N-alkylation (1-position) in the target compound contrasts with C3-alkylation in the Vilazodone intermediate. Positional isomerism significantly alters electronic properties: N-alkylation deactivates the indole ring for electrophilic substitution, while C3-alkylation preserves aromatic reactivity . The nitro group at position 6 enhances electron deficiency, favoring nucleophilic aromatic substitution or reduction reactions compared to cyano or methoxy groups .

Functional Group Impact: Chlorobutyl vs. Nitro vs. Cyano: The nitro group (-NO₂) is a stronger electron-withdrawing group than cyano (-CN), making the indole ring more electrophilic. This difference could influence reactivity in further derivatization (e.g., Suzuki coupling) .

Synthetic Conditions :

  • The target compound’s synthesis requires prolonged heating (12 h at 55–60°C) compared to the milder conditions (RT overnight) for 1-(4-methoxybenzyl)-6-nitro-1H-indole. This suggests that the chlorobutyl group’s introduction demands more energy, possibly due to steric hindrance or lower nucleophilicity of the leaving group .

Pharmacological Relevance of Analogues

  • Vilazodone Intermediate (3-(4-chlorobutyl)-1H-indole-5-carbonitrile): A key intermediate in synthesizing Vilazodone, a serotonin reuptake inhibitor and 5-HT1A receptor agonist. The C3-alkylation and cyano group are critical for binding affinity .

Physicochemical Properties and Reactivity

  • Solubility: The nitro and chlorobutyl groups render this compound less polar than its cyano or carboxylate analogs, likely reducing aqueous solubility.
  • Reactivity :
    • The nitro group can be reduced to an amine (-NH₂), enabling further functionalization (e.g., amide formation).
    • The chlorobutyl chain may undergo nucleophilic substitution (e.g., with amines or thiols) to generate prodrugs or conjugates .

Preparation Methods

Reaction Mechanism and Conditions

The traditional method for synthesizing 1-(4-chlorobutyl)-6-nitro-1H-indole involves Friedel-Crafts acylation of 6-nitroindole with 4-chlorobutyryl chloride in the presence of aluminum chloride (AlCl₃). The reaction proceeds via electrophilic substitution at the indole’s C1 position, driven by the nitro group’s meta-directing effect.

Key steps :

  • Activation : AlCl₃ coordinates with 4-chlorobutyryl chloride, generating an acylium ion.

  • Electrophilic attack : The acylium ion reacts with 6-nitroindole, forming a sigma complex.

  • Deprotonation : Loss of a proton restores aromaticity, yielding the acylated product.

Reactions are typically conducted in dichloromethane (DCM) at temperatures between −20°C and 0°C to minimize side reactions.

Yield and Limitations

Early implementations of this method achieved moderate yields (~54%) but faced challenges:

  • Insoluble byproducts : AlCl₃ forms stable complexes with intermediates, complicating purification.

  • Moisture sensitivity : Strict anhydrous conditions are required, limiting scalability.

  • Regioselectivity : Competing reactions at C3 occur if steric or electronic factors shift selectivity.

Tin Tetrachloride-Catalyzed Synthesis for Industrial Scalability

Catalyst Optimization

The patent CN102249979A introduces tin tetrachloride (SnCl₄) as a superior catalyst, addressing AlCl₃’s drawbacks. SnCl₄ enhances solubility and reduces byproduct formation, enabling higher yields (81%) and simpler workups.

Optimized protocol :

  • Solvent system : Dichloromethane with nitroethane as a cosolvent.

  • Temperature : −20°C to 5°C, balancing reactivity and selectivity.

  • Molar ratios : 1:1.2 ratio of 6-nitroindole to 4-chlorobutyryl chloride.

Industrial Advantages

  • Reduced purification needs : Crystallization replaces column chromatography, cutting costs.

  • Scalability : Reactions proceed smoothly in multi-kilogram batches without stirring issues.

  • Reproducibility : Consistent yields (±2%) across trials.

Alternative Routes and Emerging Techniques

Reductive Amination Approaches

While less common, reductive amination of 6-nitroindole with 4-chlorobutyraldehyde offers a nitro-group-compatible pathway. Palladium or nickel catalysts facilitate imine formation, followed by hydrogenation. Preliminary studies report yields up to 68%, but functional group tolerance remains a hurdle.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction times from hours to minutes. A 2024 study demonstrated 75% yield in 15 minutes using SnCl₄ and DCM at 80°C. However, energy costs and equipment limitations hinder industrial adoption.

Comparative Analysis of Methods

Parameter AlCl₃ Method SnCl₄ Method Reductive Amination
Yield54%81%68%
Reaction Time2–4 hours1.5 hours6–8 hours
PurificationColumn chromatographyCrystallizationColumn chromatography
ScalabilityLimitedHighModerate
Byproducts15–20%<5%10–12%

Q & A

Q. What are the established synthetic routes for 1-(4-chlorobutyl)-6-nitro-1H-indole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via alkylation of 1H-indole with 1-bromo-4-chlorobutane in dry DMF using TBABr as a phase-transfer catalyst and KOH as a base, followed by nitration at the 6-position. Optimization involves controlling reaction temperature (60–80°C for alkylation) and using stoichiometric HNO₃/H₂SO₄ for nitration. Post-reaction purification via column chromatography with hexane/ethyl acetate gradients ensures purity >95% .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify characteristic shifts for the indole core (e.g., aromatic protons at δ 7.2–8.5 ppm), the 4-chlorobutyl chain (δ 1.6–3.4 ppm), and nitro group deshielding effects.
  • IR : Validate nitro group presence via asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).
  • MS : Confirm molecular ion [M+H]⁺ at m/z 283.07 (C₁₂H₁₂ClN₂O₂⁺) and fragmentation patterns (e.g., loss of NO₂ or Cl⁻).
    • Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the nitration of 1-(4-chlorobutyl)-1H-indole to achieve regioselective 6-nitro substitution?

  • Methodological Answer : Regioselectivity is influenced by:
  • Electrophilic directing groups : The 4-chlorobutyl chain’s electron-donating/withdrawing effects guide nitration to the 6-position.
  • Temperature control : Lower temperatures (0–5°C) reduce polysubstitution.
  • Solvent choice : Polar aprotic solvents (e.g., H₂SO₄) stabilize nitronium ion (NO₂⁺) formation.
    • Monitor reaction progress via TLC and adjust HNO₃ stoichiometry dynamically to suppress by-products like 5-nitro isomers .

Q. How do computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound derivatives?

  • Methodological Answer :
  • DFT calculations : Model electron density maps to predict electrophilic attack sites (e.g., nitro group’s role in charge distribution).
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Focus on substituent effects: Chlorobutyl chains enhance lipophilicity, while nitro groups may interfere with hydrogen bonding.
    • Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What crystallographic techniques resolve structural ambiguities in this compound derivatives, particularly regarding nitro group orientation?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Use SHELXL for refinement. Key parameters:
  • Space group determination (e.g., P2₁/c for centrosymmetric structures).
  • Thermal displacement parameters to assess nitro group planarity.
  • Compare with analogs (e.g., 1-(2-fluorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-carbonitrile) to identify steric/electronic effects on nitro orientation .

Q. How can contradictory data on reaction yields or spectroscopic results be systematically analyzed?

  • Methodological Answer :
  • Controlled replication : Repeat syntheses under identical conditions to isolate variables (e.g., reagent purity, humidity).
  • Multivariate analysis : Apply ANOVA to assess factors like temperature or catalyst loading.
  • Cross-lab validation : Compare NMR/IR data with independent labs to rule out instrumentation bias.
    • Document discrepancies in open-access platforms (e.g., PubChem) for collaborative troubleshooting .

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